1-Difluoromethyltriazolyl-4-methylamine hydrochloride
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Overview
Description
1-Difluoromethyltriazolyl-4-methylamine hydrochloride is a chemical compound with a unique structure that includes a triazole ring substituted with a difluoromethyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Difluoromethyltriazolyl-4-methylamine hydrochloride typically involves the reaction of a triazole derivative with a difluoromethylating agent under controlled conditions. The reaction conditions often include the use of a suitable solvent, such as acetonitrile or dimethylformamide, and a base, such as potassium carbonate or sodium hydride, to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
1-Difluoromethyltriazolyl-4-methylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl or methylamine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst or base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyltriazole derivatives, while reduction may produce partially or fully reduced triazole compounds.
Scientific Research Applications
1-Difluoromethyltriazolyl-4-methylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Difluoromethyltriazolyl-4-methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-Difluoromethyltriazolyl-4-methylamine hydrochloride can be compared with other similar compounds, such as:
1-Trifluoromethyltriazolyl-4-methylamine hydrochloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group, which may affect its reactivity and biological activity.
1-Chloromethyltriazolyl-4-methylamine hydrochloride: Contains a chloromethyl group, which can lead to different chemical and biological properties.
1-Bromomethyltriazolyl-4-methylamine hydrochloride: Similar to the chloromethyl derivative but with a bromomethyl group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its difluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[1-(difluoromethyl)triazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2N4.ClH/c5-4(6)10-2-3(1-7)8-9-10;/h2,4H,1,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZBAYDIWNOLSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1C(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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